molecular formula C10H19NO B3039571 (E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol CAS No. 120591-66-4

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol

Cat. No.: B3039571
CAS No.: 120591-66-4
M. Wt: 169.26 g/mol
InChI Key: NBLGSYYTDNGVMY-SOFGYWHQSA-N
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Description

(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol is a chiral alkenol derivative featuring a strained aziridine ring (a three-membered amine heterocycle) and a conjugated double bond in the (E)-configuration. This compound is structurally characterized by:

  • A pent-2-en-1-ol backbone with a methyl group at the C3 position.
  • A 3,3-dimethylaziridin-2-yl substituent at the C5 position, introducing significant steric and electronic effects.

Properties

IUPAC Name

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(6-7-12)4-5-9-10(2,3)11-9/h6,9,11-12H,4-5,7H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLGSYYTDNGVMY-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC1C(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CCC1C(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H18O
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 40036-54-2
  • LogP : 1.8826 (indicating moderate lipophilicity)

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin production. This inhibition could have implications for treating hyperpigmentation disorders .

Antioxidant Properties

In vitro studies demonstrate that this compound exhibits significant antioxidant activity. The compound's ability to reduce oxidative stress markers was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on tyrosinase activity:

CompoundIC50 Value (µM)Mechanism
This compound17.68Competitive inhibition
Kojic Acid0.08Competitive inhibition

These findings indicate that while the compound shows promise as a tyrosinase inhibitor, it is less potent than kojic acid, a well-known skin-lightening agent .

Study on Hyperpigmentation

A study conducted on B16F10 murine melanoma cells demonstrated that treatment with this compound resulted in a notable decrease in melanin content compared to untreated controls. The study highlighted the compound's potential for use in cosmetic applications aimed at reducing hyperpigmentation.

Cytotoxicity Assessment

Cytotoxicity assays showed that the compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 hours. This suggests a favorable safety profile for further exploration in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pent-2-en-1-ol Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituent at C5 Functional Group Modifications Molecular Formula Notable Properties/Applications Reference
(E)-5-(3,3-Dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol 3,3-Dimethylaziridine Aziridine ring (high ring strain, nucleophilic reactivity) C₁₁H₂₁NO Potential as a synthetic intermediate for bioactive molecules
(E)-5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-2-en-1-yl acetate 3,3-Dimethyloxirane (epoxide) Epoxide ring (less strained than aziridine, electrophilic) C₁₂H₂₀O₃ Used in fragrance or polymer synthesis
(E)-5-(1,3-Dioxolan-2-yl)-3-methylpent-2-en-1-ol 1,3-Dioxolane Dioxolane ring (stable, polar, hydrolyzable) C₉H₁₆O₃ Intermediate in natural product synthesis
(E)-5-((Tert-butyldimethylsilyl)oxy)-3-methylpent-2-en-1-ol Tert-butyldimethylsilyl (TBS) ether Silyl-protected alcohol (enhanced stability) C₁₄H₃₀O₂Si Key building block in stereoselective syntheses
(Z)-3-Methylpent-2-en-1-ol None (C5 unsubstituted) (Z)-configuration double bond C₆H₁₂O Study of stereochemical effects on physical properties
Key Observations:
  • Aziridine vs.
  • Stereochemical Impact : The (E)-configuration in the target compound ensures spatial separation of the aziridine and hydroxyl groups, influencing hydrogen-bonding capacity and solubility. In contrast, the (Z)-isomer of 3-methylpent-2-en-1-ol exhibits distinct physicochemical properties, such as boiling point and dipole moment .
  • Protective Groups : The TBS-protected analog () highlights strategies to stabilize alcohol functionalities during multi-step syntheses, contrasting with the acetylated aziridine derivative (), which prioritizes safety and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol
Reactant of Route 2
(E)-5-(3,3-dimethylaziridin-2-yl)-3-methylpent-2-en-1-ol

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